Dimethyl 3-bromophthalate
Overview
Description
Scientific Research Applications
1. Intermediate in Synthesis of Non-steroidal Anti-inflammatory Agents
Dimethyl 3-bromophthalate plays a role as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). It has been used in the preparation of specific NSAIDs like nabumetone and naproxen. These medications are crucial for treating pain, inflammation, and fever (Xu & He, 2010).
2. Involvement in Ziegler-Natta Catalysts
In the field of polymer chemistry, this compound contributes as an internal electron donor in Ziegler-Natta catalysts. This improves the catalytic activities and stereo-regularity, particularly in industrial applications. Its role in enhancing the efficiency of these catalysts is significant for polymer production processes (Xu Wen-qian, 2010).
3. Synthesis of Bromo-Subphthalocyanine Complexes
This compound is also crucial in the synthesis of novel bromo-subphthalocyanine complexes, which exhibit strong third-order nonlinear optical properties. These properties make them potential candidates for applications in photonics and optoelectronics (Chen et al., 2006).
4. In Synthesis of Photodynamic Therapy Agents
This compound is used in the synthesis of new zinc phthalocyanine compounds, which show promise in photodynamic therapy for cancer treatment. These compounds are characterized by their excellent photophysical properties and high singlet oxygen quantum yield, crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
5. Application in Polymer Chemistry
This compound has been employed in the synthesis of novel structural polystyrenes through processes like bromomethylation, oxidation, and esterification. It plays a key role in controlled/living free radical polymerization, contributing to the development of polymers with specific structural and functional properties (Yu et al., 2007).
Safety and Hazards
Safety data sheets suggest that exposure to Dimethyl 3-bromophthalate should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Mechanism of Action
Target of Action
It is known that phthalates, in general, can interact with various biological targets, including enzymes and receptors, which can lead to a wide range of biological effects .
Mode of Action
Phthalates are known to exert their effects by binding to and modulating the activity of their target molecules .
Biochemical Pathways
Phthalates have been shown to interfere with various biochemical pathways, including those involved in hormone synthesis and metabolism .
Pharmacokinetics
Phthalates are generally known to be rapidly absorbed and metabolized in the body .
Result of Action
Phthalates have been shown to cause a variety of effects at the molecular and cellular levels, including changes in gene expression, cell proliferation, and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl 3-bromophthalate. For example, factors such as temperature, pH, and the presence of other chemicals can affect the stability of the compound and its ability to interact with its targets .
Properties
IUPAC Name |
dimethyl 3-bromobenzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAPUXBKWPTMEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701353 | |
Record name | Dimethyl 3-bromobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58749-33-0 | |
Record name | Dimethyl 3-bromobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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